molecular formula C18H15BrN4O2 B2616297 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 1788773-51-2

2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2616297
CAS No.: 1788773-51-2
M. Wt: 399.248
InChI Key: FQFOBGXKIBYOCK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-bromo group and an ethyl chain linked to a furan and imidazo[1,2-b]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium catalysts: Used in Suzuki-Miyaura and Heck coupling reactions.

    Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products

    Substituted benzamides: Formed through nucleophilic substitution reactions.

    Furanones: Formed through oxidation of the furan ring.

    Dihydroimidazo[1,2-b]pyrazoles: Formed through reduction of the imidazo[1,2-b]pyrazole core.

Scientific Research Applications

2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The furan and imidazo[1,2-b]pyrazole moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
  • 2-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Uniqueness

2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to different biological activities and reactivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2/c19-14-5-2-1-4-13(14)18(24)20-7-8-22-9-10-23-17(22)12-15(21-23)16-6-3-11-25-16/h1-6,9-12H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFOBGXKIBYOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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